molecular formula C17H21NO2 B4278417 2,5-DIMETHYL-N-[2-(2-METHYL-2-PROPANYL)PHENYL]-3-FURAMIDE

2,5-DIMETHYL-N-[2-(2-METHYL-2-PROPANYL)PHENYL]-3-FURAMIDE

Cat. No.: B4278417
M. Wt: 271.35 g/mol
InChI Key: YWXREHDYSXMMRY-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-[2-(2-METHYL-2-PROPANYL)PHENYL]-3-FURAMIDE: is an organic compound characterized by the presence of a furan ring substituted with tert-butylphenyl and dimethyl groups

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-11-10-13(12(2)20-11)16(19)18-15-9-7-6-8-14(15)17(3,4)5/h6-10H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXREHDYSXMMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DIMETHYL-N-[2-(2-METHYL-2-PROPANYL)PHENYL]-3-FURAMIDE typically involves the reaction of 2-tert-butylphenylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out under mild conditions using a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond, resulting in the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,5-DIMETHYL-N-[2-(2-METHYL-2-PROPANYL)PHENYL]-3-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophilic reagents like bromine (Br2) or nucleophilic reagents like sodium methoxide (NaOCH3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-[2-(2-METHYL-2-PROPANYL)PHENYL]-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .

Comparison with Similar Compounds

  • N-(2-tert-butylphenyl)indoles
  • N-(2-tert-butylphenyl)sulfonamides
  • 3-(2-bromophenyl)quinazolin-4-ones

Comparison: 2,5-DIMETHYL-N-[2-(2-METHYL-2-PROPANYL)PHENYL]-3-FURAMIDE is unique due to its furan ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of tert-butyl and dimethyl groups further enhances its stability and reactivity, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-DIMETHYL-N-[2-(2-METHYL-2-PROPANYL)PHENYL]-3-FURAMIDE
Reactant of Route 2
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2,5-DIMETHYL-N-[2-(2-METHYL-2-PROPANYL)PHENYL]-3-FURAMIDE

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